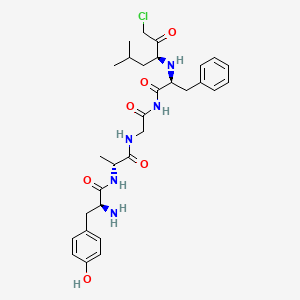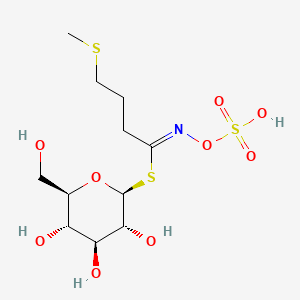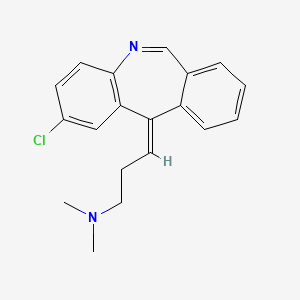![molecular formula C51H90O2 B1238769 [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetracos-15-enoate CAS No. 60758-73-8](/img/structure/B1238769.png)
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetracos-15-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesteryl nervonate can be synthesized through the esterification of cholesterol with nervonic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In industrial settings, cholesteryl nervonate is produced by esterifying cholesterol with nervonic acid in large-scale reactors. The process involves maintaining precise temperature and pressure conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Cholesteryl nervonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cholesteryl nervonate epoxide.
Reduction: Reduction reactions can convert it back to cholesterol and nervonic acid.
Substitution: It can undergo substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Cholesteryl nervonate epoxide.
Reduction: Cholesterol and nervonic acid.
Substitution: Various substituted cholesteryl derivatives.
Scientific Research Applications
Cholesteryl nervonate has a wide range of applications in scientific research:
Chemistry: It is used in the study of lipid chemistry and the behavior of lipid layers.
Biology: It plays a role in understanding the composition and function of biological membranes.
Medicine: It is investigated for its potential in treating dry eye syndrome and other ocular conditions.
Industry: It is used in the formulation of cosmetics and skincare products due to its emollient properties .
Mechanism of Action
Cholesteryl nervonate exerts its effects by integrating into lipid bilayers, thereby influencing membrane fluidity and stability. It interacts with various lipid molecules, modulating their behavior and function. In the context of ocular health, it helps maintain the integrity of the tear film lipid layer, preventing tear evaporation and ensuring proper lubrication of the eye surface .
Comparison with Similar Compounds
- Cholesteryl oleate
- Cholesteryl palmitate
- Cholesteryl linoleate
Comparison: Cholesteryl nervonate is unique due to its long-chain monounsaturated fatty acid, nervonic acid, which imparts distinct physical and chemical properties. Unlike cholesteryl oleate and cholesteryl palmitate, cholesteryl nervonate forms more stable lipid layers, making it particularly useful in applications requiring enhanced membrane stability .
Properties
CAS No. |
60758-73-8 |
|---|---|
Molecular Formula |
C51H90O2 |
Molecular Weight |
735.3 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetracos-15-enoate |
InChI |
InChI=1S/C51H90O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-31-49(52)53-44-36-38-50(5)43(40-44)32-33-45-47-35-34-46(42(4)30-28-29-41(2)3)51(47,6)39-37-48(45)50/h14-15,32,41-42,44-48H,7-13,16-31,33-40H2,1-6H3/b15-14+/t42-,44+,45+,46-,47+,48+,50+,51-/m1/s1 |
InChI Key |
PUKCXSHDVCMMAN-ATRPORLUSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
physical_description |
Solid |
Synonyms |
cholesteryl 15-tetracosenoate cholesteryl nervonate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2,4-dichlorophenyl)methyl]-3-[(E)-2-phenylethenyl]urea](/img/structure/B1238694.png)








![(2S,3S,4R,9S,17R,19R,21R,22R)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol](/img/structure/B1238707.png)

